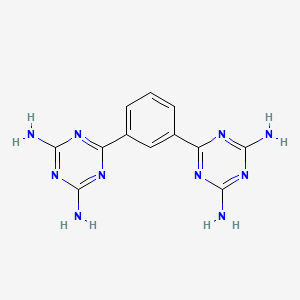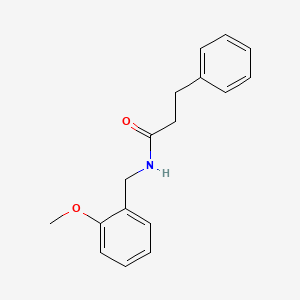![molecular formula C16H14N2O4S B5820841 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as FTPA, is a chemical compound that has gained attention in scientific research. It is a derivative of pyrrole and has been synthesized for its potential use in various fields, including medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid involves its binding to specific enzymes, including pyruvate kinase and lactate dehydrogenase. These enzymes are involved in the glycolytic pathway, which is a critical metabolic process in cancer cells. By inhibiting these enzymes, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid disrupts the glycolytic pathway and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to reduce inflammation and oxidative stress in cells. Additionally, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been investigated for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments include its specificity for specific enzymes and its potential as a fluorescent probe. However, the limitations of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid include the investigation of its potential use in drug discovery and its application in the development of diagnostic tools for cancer and other diseases. Additionally, the optimization of the synthesis of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid and the development of more efficient methods for its delivery to cells are areas of ongoing research.
Synthesemethoden
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with furoyl chloride. The resulting intermediate is then reacted with 2-amino-1H-pyrrole-5-carboxylic acid to produce 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been reported in various scientific journals, and the yield and purity of the compound have been optimized through modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential use in various scientific fields, including cancer research and drug discovery. In cancer research, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been investigated for its potential use as a fluorescent probe in biochemistry, allowing for the visualization of specific proteins and molecules in cells.
Eigenschaften
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(20)8-6-11-5-7-12(14-4-2-10-23-14)18(11)17-16(21)13-3-1-9-22-13/h1-5,7,9-10H,6,8H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJROFSIHBZKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)



![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)

![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)